molecular formula C17H18FNO B7579605 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol

2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol

Cat. No. B7579605
M. Wt: 271.33 g/mol
InChI Key: ZKUCFZNPDQEZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol, also known as B-FE, is a chemical compound with potential applications in scientific research. B-FE is a synthetic compound that belongs to the class of phenethylamines and has been studied for its potential use as a research tool in neuroscience, pharmacology, and other fields.

Mechanism of Action

The exact mechanism of action of 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol is not fully understood, but it is believed to act as a partial agonist at certain types of serotonin receptors, including 5-HT2A and 5-HT2C. This means that it can bind to these receptors and activate them to a certain degree, but not as strongly as a full agonist. 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol has also been shown to modulate the activity of dopamine receptors, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol has been shown to have a range of biochemical and physiological effects, including modulation of serotonin and dopamine receptor activity. It has also been shown to affect other neurotransmitter systems, such as the glutamate and GABA systems. 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol has been studied for its potential to modulate appetite, mood, and other physiological processes, although more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol in laboratory experiments is its selectivity for certain types of serotonin receptors. This can allow researchers to study the specific effects of these receptors on various physiological processes. However, one limitation of using 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol is its potential to interact with other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol. One area of interest is its potential use as a tool for studying the role of serotonin receptors in various physiological processes. Another area of interest is its potential use in the development of new treatments for psychiatric and neurological disorders, although more research is needed to fully understand its effects and potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol involves several steps, including the preparation of the starting materials and the reaction conditions. The exact method of synthesis can vary depending on the specific conditions used, but typically involves the use of organic solvents and reagents. One common method involves the reaction of a bicyclic compound with an amine and an alcohol, followed by the addition of a fluoroaryl group. The final product is purified using various techniques, such as chromatography or recrystallization.

Scientific Research Applications

2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist for certain types of serotonin receptors, which are involved in the regulation of mood, appetite, and other physiological processes. 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol has also been studied for its potential to modulate the activity of dopamine receptors, which are involved in reward and motivation.

properties

IUPAC Name

2-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-15-6-3-5-13(9-15)17(20)11-19-10-14-8-12-4-1-2-7-16(12)14/h1-7,9,14,17,19-20H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUCFZNPDQEZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)CNCC(C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol

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